molecular formula C12H8F4N4S B13714014 6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13714014
M. Wt: 316.28 g/mol
InChI Key: NQKNTQFKCQYGAZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-fluoroaniline with thiourea and 4-(trifluoromethyl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an ethanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to other pyrimidine derivatives .

Properties

Molecular Formula

C12H8F4N4S

Molecular Weight

316.28 g/mol

IUPAC Name

[4-(3-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C12H8F4N4S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)20-10(17)21/h1-5H,(H3,17,18,19,20,21)

InChI Key

NQKNTQFKCQYGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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